molecular formula C12H5Br5O3 B15165232 Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- CAS No. 170473-61-7

Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)-

Cat. No.: B15165232
CAS No.: 170473-61-7
M. Wt: 596.7 g/mol
InChI Key: WMMMSBGZKIDZDQ-UHFFFAOYSA-N
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Description

Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms attached to the phenol rings, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- typically involves the bromination of phenolic precursors. The process generally includes the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of the Phenoxy Linkage: The brominated phenol is then reacted with another brominated phenol derivative to form the phenoxy linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less brominated phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH-) or amino (NH2-) groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaOH, NH3, often in aqueous or alcoholic solutions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less brominated phenols.

    Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.

Scientific Research Applications

Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- involves its interaction with biological molecules. The bromine atoms can form halogen bonds with various molecular targets, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4,6-tribromo-: Another brominated phenol with three bromine atoms at different positions.

    3,5-Dibromophenol: A simpler brominated phenol with two bromine atoms.

    2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol: A closely related compound with a similar structure but different bromination pattern.

Uniqueness

Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

170473-61-7

Molecular Formula

C12H5Br5O3

Molecular Weight

596.7 g/mol

IUPAC Name

3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H5Br5O3/c13-4-1-6(15)11(19)8(2-4)20-12-7(18)3-5(14)9(16)10(12)17/h1-3,18-19H

InChI Key

WMMMSBGZKIDZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2O)Br)Br)Br)O)Br)Br

Origin of Product

United States

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